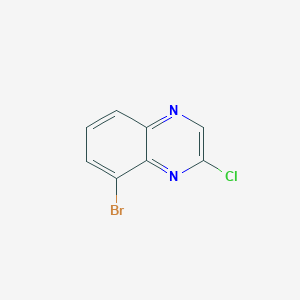

8-Bromo-2-chloroquinoxaline

Overview

Description

8-Bromo-2-chloroquinoxaline is a heterocyclic organic compound . It has a molecular weight of 243.49 and is a solid in physical form . The IUPAC name for this compound is this compound .

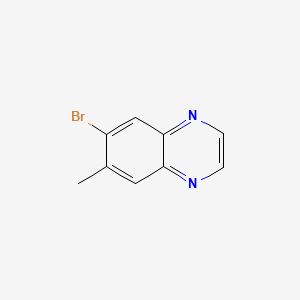

Molecular Structure Analysis

The molecular formula of this compound is C8H4BrClN2 . The InChI code for this compound is 1S/C8H4BrClN2/c9-5-2-1-3-6-8(5)12-7(10)4-11-6/h1-4H .Physical And Chemical Properties Analysis

This compound is a light yellow solid . and should be stored at 0-8 °C .Scientific Research Applications

Photolabile Protecting Groups

8-Bromo-2-chloroquinoxaline and its derivatives have been investigated for their potential as photolabile protecting groups, which can be used in the study of cell physiology through the precise spatial and temporal control of biological effectors. 8-Bromo-7-hydroxyquinoline, a related compound, demonstrates efficient photolysis under both one-photon (365 nm) and two-photon excitation (740 nm), making it suitable for use in caged compounds. These compounds are stable in the dark, water-soluble, and exhibit low fluorescence, which is advantageous for use alongside fluorescent indicators of biological function (Zhu, Pavlos, Toscano, & Dore, 2006).

DNA Photocleavage

Research has also explored the use of 8-bromo and chloro substituted quinoxalines in DNA photocleavage applications, particularly in the context of Ru(II) complexes. These complexes have been found to generate hydroxyl radicals upon visible light irradiation, effectively cleaving DNA. This mechanism highlights the potential applications of these complexes in medical fields, such as photodynamic therapy (Zhang, Zhou, Zheng, Li, Jiang, Hou, Zhang, & Wang, 2016).

In Vitro Antituberculosis Activity

Cloxyquin (5-chloroquinolin-8-ol), a compound structurally similar to this compound, has been studied for its antituberculosis activity. It has demonstrated effectiveness against both standard strains and clinical isolates of Mycobacterium tuberculosis, including multidrug-resistant isolates. These findings suggest the potential of chloro and bromo-substituted quinoxalines in developing new antituberculosis agents (Hongmanee, Rukseree, Buabut, Somsri, & Palittapongarnpim, 2006).

Keratinocyte Hyperproliferation Inhibition

A study on 8-chloronaphtho[2,3-b]thiophene-4,9-diones and some 8-bromo analogues has shown their ability to suppress keratinocyte hyperproliferation, which is relevant in conditions like psoriasis. These compounds, by replacing the phenolic group with an 8-halogen atom, retained inhibitory potency while eliminating membrane-damaging properties. This highlights the therapeutic potential of bromo and chloro-substituted compounds in dermatological conditions (Lindenschmidt, Krane, Vortherms, Hilbig, Prinz, & Müller, 2016).

Safety and Hazards

8-Bromo-2-chloroquinoxaline is harmful if swallowed or inhaled, and it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

Properties

IUPAC Name |

8-bromo-2-chloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-2-1-3-6-8(5)12-7(10)4-11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMDJQJCBFQCNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80731840 | |

| Record name | 8-Bromo-2-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092500-67-8 | |

| Record name | 8-Bromo-2-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

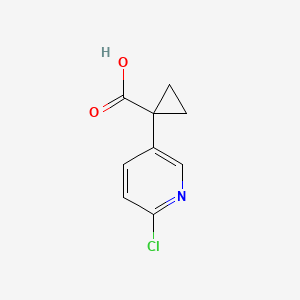

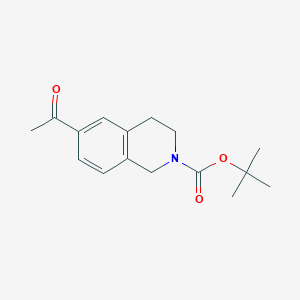

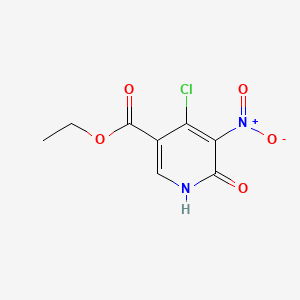

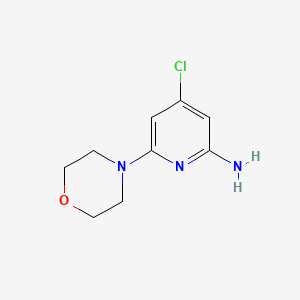

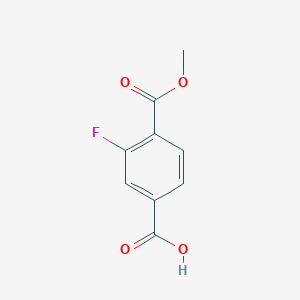

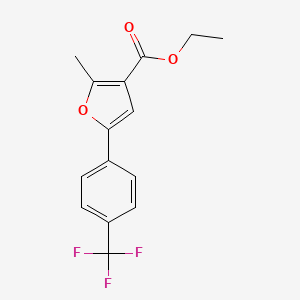

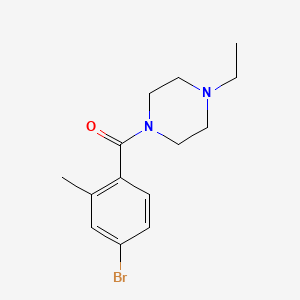

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile](/img/structure/B1444399.png)